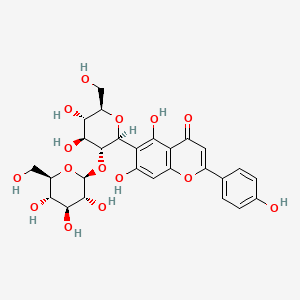
Meloside A
概要
準備方法
合成ルートと反応条件
メロサイドAは、イソビテキシンをグリコシル化することによって合成できます。この反応には、グルコシルブロミドなどのグリコシルドナーとイソビテキシンなどのグリコシルアクセプターを使用し、炭酸銀などの触媒の存在下で行われます。反応は通常、室温でジクロロメタンなどの有機溶媒中で行われます .
工業的生産方法
メロサイドAの工業的生産には、大麦からの抽出が用いられます。大麦はまず、メタノールやエタノールなどの溶媒を用いて一連の抽出処理が行われます。その後、抽出物はクロマトグラフィー法を用いて精製され、メロサイドAが単離されます .
化学反応の分析
反応の種類
メロサイドAは、次のようなさまざまな化学反応を起こします。
酸化: メロサイドAは酸化されてキノンを生成できます。
還元: ジヒドロ誘導体へと還元されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物
酸化: キノン
還元: ジヒドロ誘導体
科学的研究の応用
Pharmacological Applications
Meloside A exhibits several pharmacological properties, primarily attributed to its antioxidant and anti-inflammatory activities. These properties make it a candidate for therapeutic applications in various health conditions.
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .
Anti-Inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation. For instance, studies involving the administration of this compound in inflammatory models have reported decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Cosmetic Applications
The cosmetic industry has increasingly incorporated natural compounds like this compound due to their beneficial effects on skin health.
Skin Barrier Function
Recent studies have highlighted this compound's role in enhancing skin barrier function and hydration. In a controlled study with human skin cells, this compound treatment resulted in significant upregulation of proteins associated with skin hydration and barrier integrity, such as aquaporin 3 (AQP3) and CD44 .
Food Science Applications
This compound's presence in edible plants positions it as a valuable ingredient in food products.
Nutraceutical Potential
As a natural antioxidant, this compound can be utilized in functional foods aimed at improving health outcomes. Its incorporation into dietary supplements may enhance their efficacy by providing additional antioxidant benefits .
Case Studies
The following table summarizes notable case studies involving this compound:
作用機序
メロサイドAは、主に抗酸化作用によってその効果を発揮します。それはフリーラジカルと活性酸素種を捕捉し、細胞を酸化損傷から保護します。その分子標的には、スーパーオキシドジスムターゼやカタラーゼなどの酸化ストレス応答に関与するさまざまな酵素が含まれます .
類似化合物との比較
類似化合物
イソビテキシン: メロサイドAのアグリコン型で、グルコシド部分は欠如しています。
ビテキシン: 異なる糖部分を有する類似のフラボノイド配糖体です。
オリエンチン: 類似の抗酸化作用を持つ別のフラボノイド配糖体です.
独自性
メロサイドAは、その特異的なグリコシル化パターンによって独自性を持ちます。このパターンは、アグリコン型のイソビテキシンと比べて、その溶解性と生物学的利用能を高めます。このグリコシル化は、その抗酸化作用とUV-B放射線に対する保護効果の向上にも寄与しています .
特性
IUPAC Name |
6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-20(34)23(37)26(42-27-24(38)22(36)19(33)16(8-29)41-27)25(40-15)18-12(32)6-14-17(21(18)35)11(31)5-13(39-14)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTTXGQDIROLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60767-80-8 | |
| Record name | Isovitexin 2''-O-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Meloside A exhibits antioxidant activity. Could you elaborate on the significance of this finding within the context of the study?
A1: The study investigated the phytochemical profile of Silene repens and the impact of various treatments on its bioactive compound production. [] The identification of this compound, alongside other glycosylflavones and ecdysteroids, contributes to a better understanding of the plant's chemical makeup. [] Furthermore, the discovery of this compound's antioxidant activity, comparable to the more abundant Sileneside E and Schaftoside, suggests its potential value as a natural antioxidant. [] This is particularly relevant as the search for natural antioxidants for potential applications in food preservation, cosmetics, and medicine is an active area of research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















